![molecular formula C24H25ClN2O2S B3425810 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 474654-20-1](/img/structure/B3425810.png)
1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C24H25ClN2O2S . It is a derivative of piperazine, a heterocyclic amine .
Synthesis Analysis
The synthesis of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been reported in the literature . A series of novel ® (-)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is substituted with a (4-chlorophenyl)(phenyl)methyl group and a (4-methylphenyl)sulfonyl group . The molecular weight of the compound is 441.0 g/mol .Chemical Reactions Analysis
The specific chemical reactions involving 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine are not detailed in the available resources .Physical And Chemical Properties Analysis
This compound has a molecular weight of 441.0 g/mol . It has a computed XLogP3-AA value of 5.1, indicating its lipophilicity . It has no hydrogen bond donor count and four hydrogen bond acceptor counts . The compound has a molar refractivity of 123.3±0.4 cm^3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- Arylcycloalkylamines, such as phenyl piperidines and piperazines, are core components of several antipsychotic agents. Studies have shown that the arylalkyl substituents can enhance the potency and selectivity for D2-like receptors, indicating their significant role in developing more effective antipsychotic medications (Sikazwe et al., 2009).
Metabolism and Disposition
- Arylpiperazine derivatives, including those under clinical application for mental health conditions like depression, psychosis, or anxiety, undergo extensive metabolism. The metabolites, particularly 1-aryl-piperazines, have been associated with various serotonin receptor-related effects, highlighting the importance of understanding these pathways for safety and efficacy (Caccia, 2007).
Anti-mycobacterial Applications
- Piperazine and its analogues have demonstrated significant potential against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The structural activity relationship (SAR) analysis provides insights into designing effective anti-mycobacterial agents, offering a pathway for novel tuberculosis therapies (Girase et al., 2020).
Therapeutic Uses and Patent Review
- Piperazine derivatives possess a broad spectrum of therapeutic applications, evidenced by their inclusion in drugs targeting psychoses, antihistamine, antidepressant, anticancer, and antiviral activities. Modifications to the piperazine nucleus can significantly alter the medicinal potential of these compounds, as detailed in various patents and literature reviews, indicating the dynamic potential of these compounds in drug discovery (Rathi et al., 2016).
Exploration of Biological Activities
- The exploration of piperazines has revealed a wide range of biological activities, including anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory effects. Such diverse pharmacological profiles underscore the importance of piperazine derivatives in developing new therapeutic agents (Verma & Kumar, 2017).
Wirkmechanismus
Target of Action
The primary target of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is the H1 receptor . The H1 receptor is a histamine receptor that belongs to the family of G protein-coupled receptors. It plays a crucial role in allergic reactions, causing symptoms such as itching, redness, and swelling .
Mode of Action
1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine acts as an antagonist at the H1 receptor . It binds to the H1 receptor with higher affinity than histamine, preventing histamine from binding and exerting its effects . This blocks the allergic response triggered by histamine .
Biochemical Pathways
By blocking the H1 receptor, 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine inhibits the downstream effects of histamine. This includes the dilation of blood vessels and the contraction of smooth muscle, which are responsible for many of the symptoms of allergic reactions .
Pharmacokinetics
Similar compounds are known to be well-absorbed after oral administration, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is the reduction of allergic symptoms . By blocking the H1 receptor, it prevents the effects of histamine, reducing symptoms such as itching, redness, and swelling .
Action Environment
The action of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine can be influenced by various environmental factors. For example, the presence of other drugs that also bind to the H1 receptor could potentially reduce its efficacy . Additionally, factors that affect drug metabolism, such as liver disease or the use of certain other medications, could potentially affect the drug’s action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2S/c1-19-7-13-23(14-8-19)30(28,29)27-17-15-26(16-18-27)24(20-5-3-2-4-6-20)21-9-11-22(25)12-10-21/h2-14,24H,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQGYTLIFLVABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446265, DTXSID501151209 | |
| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(4-methylbenzene-1-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine | |
CAS RN |
474654-20-1, 163837-56-7 | |
| Record name | 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474654-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(4-methylbenzene-1-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501151209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B3425729.png)
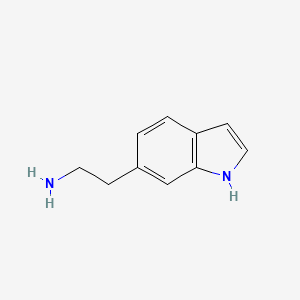
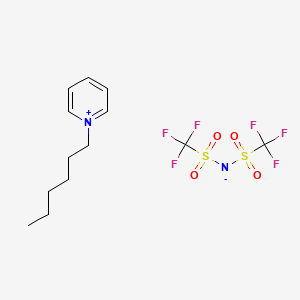
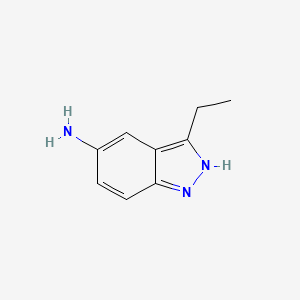
![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3425758.png)
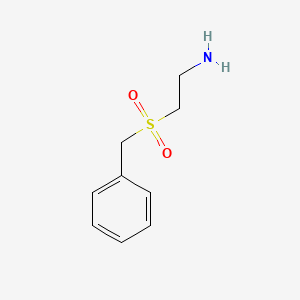

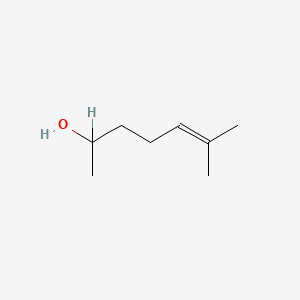
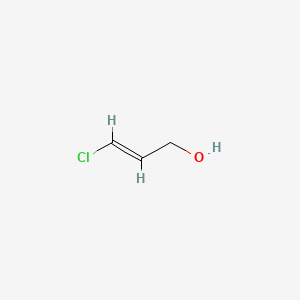
![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3425780.png)

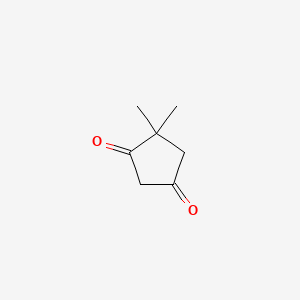

![1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B3425809.png)